2-Methoxy-5-(thiophene-2-yl)benzoic acid
Description
2-Methoxy-5-(thiophene-2-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a thiophene-2-yl substituent at the 5-position of the aromatic ring. This compound belongs to a class of molecules where heterocyclic and electron-donating/withdrawing groups modulate physicochemical and biological properties. The thiophene moiety, a sulfur-containing heterocycle, enhances π-π stacking interactions in biological systems, making it relevant for pharmaceutical and material science applications.
Properties
IUPAC Name |
2-methoxy-5-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-10-5-4-8(7-9(10)12(13)14)11-3-2-6-16-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPAZDEQAPDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(thiophene-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and thiophene-2-boronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the thiophene-2-boronic acid with 2-methoxybenzoic acid.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(thiophene-2-yl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be demethylated to form the corresponding phenol derivative.
Coupling Reactions: The thiophene ring can undergo further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound would yield nitro derivatives, while halogenation would produce halogenated analogs.
Scientific Research Applications
2-Methoxy-5-(thiophene-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs with anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism by which 2-Methoxy-5-(thiophene-2-yl)benzoic acid exerts its effects depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The methoxy and thiophene groups can influence the compound’s binding affinity and selectivity for these targets.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the benzoic acid and thiophene rings. This conjugation can affect the compound’s conductivity, light absorption, and emission characteristics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the benzoic acid scaffold significantly influences molecular weight, solubility, and acidity:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-Methoxy-5-(thiophene-2-yl)benzoic acid | Thiophene-2-yl | C₁₂H₁₀O₃S | ~250.27 | Moderate lipophilicity, π-π interactions |
| 2-Methoxy-5-(methylsulfonyl)benzoic acid | Methylsulfonyl | C₉H₁₀O₅S | 230.24 | High acidity (electron-withdrawing group) |
| 2-Methoxy-5-(1,3-thiazol-2-yl)benzoic acid | Thiazole-2-yl | C₁₁H₉NO₃S | 247.26 | Increased polarity (N-atom) |
| 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid | Piperidinylsulfonyl | C₁₃H₁₇NO₅S | 299.35 | Bulky substituent, reduced membrane permeability |
- Thiophene vs. Sulfonyl Groups : The thiophene ring (electron-rich) enhances π-π interactions compared to the sulfonyl group (electron-deficient), which increases acidity (pKa ~2–3) and water solubility .
- Thiazole vs.
Antimicrobial Activity
- Thiophene Derivatives : Compounds like 3-(thiophene-2-yl-methyl)-Δ²-1,2,4-triazoline-5-thiones exhibit antimycotic activity, suggesting the thiophene moiety contributes to antifungal properties via membrane interaction or enzyme inhibition .
- Indole Derivatives : (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid shows potent antibacterial activity, highlighting the role of heterocycles in targeting microbial enzymes .
Anti-Inflammatory Potential
Biosensor Recognition and Promiscuity
A benzoic acid biosensor (sBAD) in S. cerevisiae showed higher sensitivity to para-substituted derivatives (e.g., p-hydroxybenzoic acid) than meta- or ortho-substituted analogs. The 5-(thiophene-2-yl) substituent (meta to methoxy) may exhibit weaker biosensor activation compared to para-substituted derivatives, impacting its utility in bio-sensing applications .
Biological Activity
Overview
2-Methoxy-5-(thiophene-2-yl)benzoic acid is an organic compound characterized by a benzoic acid core, a methoxy substituent, and a thiophene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The compound has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is CHOS. Its structure can be represented as follows:
This compound features:
- A methoxy group that enhances its lipophilicity.
- A thiophene ring that contributes to its electronic properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown promise against breast cancer and colon cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 15 µM and 20 µM, respectively.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation: The compound can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cell growth.
Research Applications
Given its diverse biological activities, this compound serves as a valuable lead compound in drug discovery:
- Drug Development: Ongoing research aims to optimize its structure for enhanced potency and selectivity.
- Material Science: Its electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
